molecular formula C5H2BrIN2O2 B1288167 2-Bromo-5-iodo-3-nitropyridine CAS No. 426463-20-9

2-Bromo-5-iodo-3-nitropyridine

Cat. No.: B1288167
CAS No.: 426463-20-9
M. Wt: 328.89 g/mol
InChI Key: ZEECRCKYHSULQO-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-3-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H2BrIN2O2 and a molecular weight of 328.89 g/mol . It belongs to the class of pyridines and is characterized by the presence of bromine, iodine, and nitro functional groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-3-nitropyridine typically involves the halogenation of pyridine derivatives. One common method includes the nitration of 2-bromo-5-iodopyridine under controlled conditions to introduce the nitro group at the 3-position of the pyridine ring . The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to prevent over-nitration and degradation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-iodo-3-nitropyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. The combination of these halogens with the nitro group provides a distinct set of chemical properties that can be exploited in various synthetic and research applications .

Properties

IUPAC Name

2-bromo-5-iodo-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEECRCKYHSULQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595189
Record name 2-Bromo-5-iodo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426463-20-9
Record name 2-Bromo-5-iodo-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426463-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-iodo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-iodo-3-nitro-2-aminopyridine (5.6 g, 21.1 mmol) and concentrated HBr (60 mL) were stirred at room temperature for ten minutes. Sodium nitrite (11.7 g, 170 mmol) was then slowly added followed by CuBr (3.9 g, 27.2 mmol). Stirring continued overnight. The mixture was poured into 1:1 NH4OH:H2O, extracted with ethyl acetate, dried over sodium sulfate, then concentrated. The crude residue was purified by flash chromatography using 9:1 hexane:ethyl acetate to yield 5-iodo-3-nitro-2-bromopyridine (1.618 g, 23%) as a colorless solid.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
3.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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